molecular formula C22H16N4OS B2419407 (2E)-N-(4-methoxyanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477296-68-7

(2E)-N-(4-methoxyanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide

Cat. No. B2419407
CAS RN: 477296-68-7
M. Wt: 384.46
InChI Key: QXSFGIBHYDJSQH-LHLOQNFPSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxy group could be introduced via a Williamson ether synthesis, the aniline group via a reduction of a nitro group, and the thiazole ring via a Hantzsch thiazole synthesis .


Molecular Structure Analysis

The presence of multiple aromatic rings (naphthalene and thiazole) could result in interesting electronic and steric effects. The methoxy and aniline groups are electron-donating, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-donating methoxy and aniline groups, as well as the electron-withdrawing cyanide group. The aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of a cyanide group could make the compound potentially toxic. The aromatic rings could contribute to the compound’s stability and rigidity .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of compounds closely related to (2E)-N-(4-methoxyanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide involves various methods. For example, 4-(6-Methoxynaphthalen-2-yl)thiazol-2-amine was synthesized from 2-bromo-1-(6-methoxy- naphthalen-2-yl)alkyl-1-one and thiourea, providing insight into the synthesis process of similar compounds (Ai, 2008).

Biological Evaluation

  • In a study evaluating aminothiazoles and related compounds, a series of N-(4-(2-aminothiazol-2-yl)phenyl derivatives were synthesized, showcasing the broad applicability of compounds similar to (2E)-N-(4-methoxyanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide in pharmaceutical research (Thabet et al., 2011).

Antioxidant and Anticancer Activity

  • A study on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which include naphthalene and thiazole moieties, revealed significant antioxidant and anticancer activities. This suggests potential applications of (2E)-N-(4-methoxyanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide in the development of new therapeutic agents (Tumosienė et al., 2020).

Natural Compound Isolation

  • Compounds with structural similarities to (2E)-N-(4-methoxyanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide, such as karamomycins, have been isolated from actinomycete strains, demonstrating the presence of similar structures in natural products and their potential biological activities (Shaaban et al., 2019).

Antimicrobial and Cytotoxic Activities

  • Research into thiazole derivatives similar to (2E)-N-(4-methoxyanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide has shown promising antimicrobial and cytotoxic activities, indicating potential pharmaceutical applications (Dawbaa et al., 2021).

Safety and Hazards

As mentioned, the presence of a cyanide group could make the compound potentially toxic. Proper safety measures should be taken when handling this compound .

Future Directions

Future research could explore the compound’s potential applications, such as its use in organic synthesis or potential biological activity. The influence of the different functional groups on the compound’s properties and reactivity could also be further investigated .

properties

IUPAC Name

(2E)-N-(4-methoxyanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4OS/c1-27-19-10-8-18(9-11-19)25-26-20(13-23)22-24-21(14-28-22)17-7-6-15-4-2-3-5-16(15)12-17/h2-12,14,25H,1H3/b26-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSFGIBHYDJSQH-LHLOQNFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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